(3-azidoazetidin-1-yl)(1H-pyrazol-4-yl)methanone
Overview
Description
“(3-azidoazetidin-1-yl)(1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C7H8N6O . It has a unique structure that allows for various applications, including drug development, catalysis, and material synthesis.
Physical and Chemical Properties Analysis
This compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It has 2 freely rotating bonds . The compound’s polar surface area is 61 Å . These properties can influence the compound’s solubility, permeability, and overall bioavailability.Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has identified a series of novel pyrazole derivatives, including compounds structurally related to "(3-azidoazetidin-1-yl)(1H-pyrazol-4-yl)methanone," demonstrating promising antimicrobial and anticancer activities. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives showing higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Synthesis and Characterization of Pyrazole Derivatives
Another strand of research focuses on the synthesis and characterization of pyrazole and its derivatives for potential biological applications. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones with significant antimicrobial activity, showing that compounds containing a methoxy group exhibited high antimicrobial activity (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Molecular Docking and Anticancer Studies
Katariya, Vennapu, and Shah (2021) investigated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, showing that these synthesized compounds had significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), as well as notable in vitro antibacterial and antifungal activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Antimicrobial and Antioxidant Activities
Lynda (2021) conducted a study on pyrazole derivatives, demonstrating their moderate antibacterial and antioxidant activities. This research underscores the diverse potential of pyrazole compounds in pharmacological applications (Golea Lynda, 2021).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(1H-pyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c8-12-11-6-3-13(4-6)7(14)5-1-9-10-2-5/h1-2,6H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKLAKXZMLYCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNN=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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